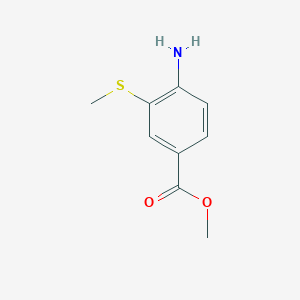
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine is an organic compound characterized by a four-membered azetidine ring substituted with a 2-chloro-3,4-dimethoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges.
Another method involves the cyclization of appropriate precursors, such as the reaction of 2-chloro-3,4-dimethoxyphenylamine with suitable reagents under controlled conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine has several scientific research applications:
作用机制
The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior. It can undergo ring-opening reactions, leading to the formation of polyamines and other derivatives . These reactions are essential for its applications in polymer chemistry and materials science.
相似化合物的比较
Similar Compounds
Beta-lactams: These four-membered lactam rings are structurally similar to azetidines and are widely known for their use in antibiotics.
Uniqueness
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a chloro and dimethoxyphenyl group on the azetidine ring makes it a valuable intermediate for synthesizing various functionalized compounds .
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
2-(2-chloro-3,4-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H14ClNO2/c1-14-9-4-3-7(8-5-6-13-8)10(12)11(9)15-2/h3-4,8,13H,5-6H2,1-2H3 |
InChI 键 |
WIXSVLQGEWPOOB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C2CCN2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)

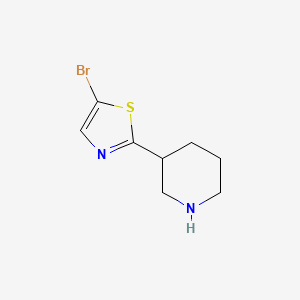
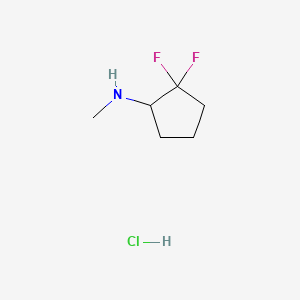

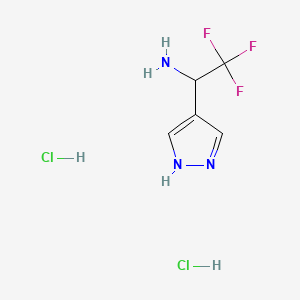
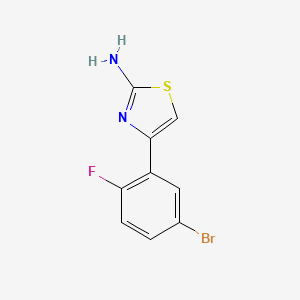
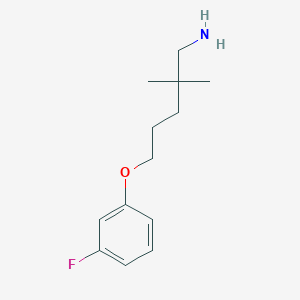
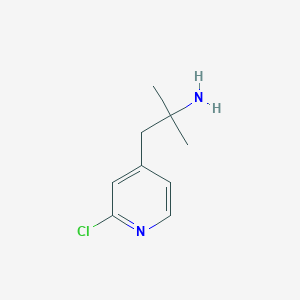
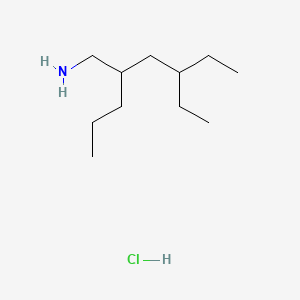
![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)


